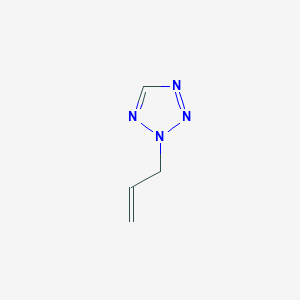
3,10,22,23,24-Pentaoxa-17-thiatetracyclo(17.2.1.1(sup 5,8).1(sup 12,15))tetracosa-5,7,12,14,19,21-hexaene-2,11-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,10,22,23,24-Pentaoxa-17-thiatetracyclo(17.2.1.1(sup 5,8).1(sup 12,15))tetracosa-5,7,12,14,19,21-hexaene-2,11-dione is a complex organic compound known for its unique structure and properties. It is characterized by the presence of multiple oxygen and sulfur atoms within a tetracyclic framework, making it a subject of interest in various fields of scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,10,22,23,24-Pentaoxa-17-thiatetracyclo(17211(sup 5,8)1(sup 12,15))tetracosa-5,7,12,14,19,21-hexaene-2,11-dione involves multiple steps, typically starting with the formation of the core tetracyclic structureCommon reagents used in these reactions include oxidizing agents, sulfur sources, and catalysts to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
3,10,22,23,24-Pentaoxa-17-thiatetracyclo(17.2.1.1(sup 5,8).1(sup 12,15))tetracosa-5,7,12,14,19,21-hexaene-2,11-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .
Wissenschaftliche Forschungsanwendungen
3,10,22,23,24-Pentaoxa-17-thiatetracyclo(17.2.1.1(sup 5,8).1(sup 12,15))tetracosa-5,7,12,14,19,21-hexaene-2,11-dione has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 3,10,22,23,24-Pentaoxa-17-thiatetracyclo(17.2.1.1(sup 5,8).1(sup 12,15))tetracosa-5,7,12,14,19,21-hexaene-2,11-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition, receptor modulation, or alteration of cellular processes. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3,10,22,23,24-Pentaoxa-17-thiatetracyclo(17.2.1.1(sup 5,8).1(sup 12,15))tetracosa-5,7,12,14,19,21-hexaene-2,11-dione include other tetracyclic structures with oxygen and sulfur atoms, such as:
- This compound analogs
- Tetracyclic compounds with different substituents or functional groups .
Uniqueness
The uniqueness of this compound lies in its specific arrangement of oxygen and sulfur atoms within the tetracyclic framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
73823-25-3 |
|---|---|
Molekularformel |
C18H14O7S |
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
3,10,22,23,24-pentaoxa-17-thiatetracyclo[17.2.1.15,8.112,15]tetracosa-1(21),5,7,12,14,19-hexaene-2,11-dione |
InChI |
InChI=1S/C18H14O7S/c19-17-15-5-3-13(24-15)9-26-10-14-4-6-16(25-14)18(20)22-8-12-2-1-11(23-12)7-21-17/h1-6H,7-10H2 |
InChI-Schlüssel |
FDZUDEZWGWAKSJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=C(O2)COC(=O)C3=CC=C(O3)CSCC4=CC=C(O4)C(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl [(E)-benzylideneamino]propanedioate](/img/structure/B14453822.png)
![9-(Diethylamino)-5H-benzo[a]phenothiazin-5-one](/img/structure/B14453840.png)
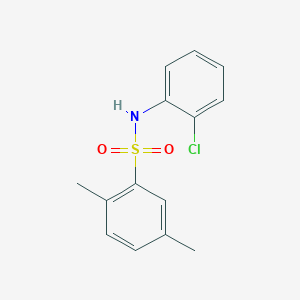
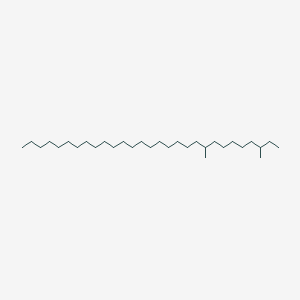
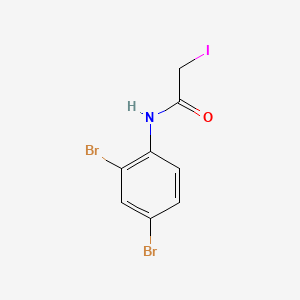

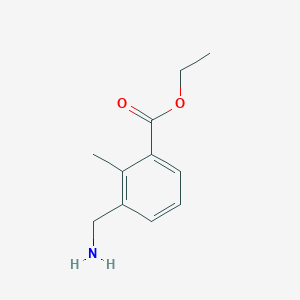
![2-[(E)-(4-Bromophenyl)diazenyl]-1-methyl-1H-imidazole](/img/structure/B14453868.png)

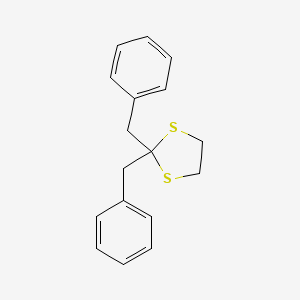

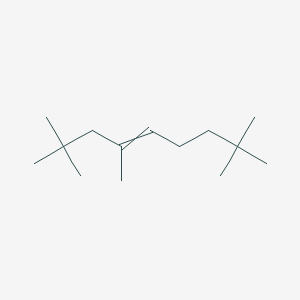
![N-[3-(Methylsulfanyl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]acetamide](/img/structure/B14453901.png)
